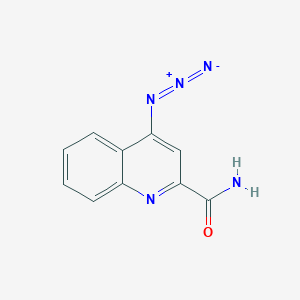

4-Azidoquinoline-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

74227-73-9 |

|---|---|

Molekularformel |

C10H7N5O |

Molekulargewicht |

213.20 g/mol |

IUPAC-Name |

4-azidoquinoline-2-carboxamide |

InChI |

InChI=1S/C10H7N5O/c11-10(16)9-5-8(14-15-12)6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,16) |

InChI-Schlüssel |

LTWMRZFJHTYQQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of the Azide Functionality in 4 Azidoquinoline 2 Carboxamide Systems

Cycloaddition Reactions of 4-Azidoquinoline-2-carboxamide

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental to the reactivity of azides. In the context of this compound, these reactions provide efficient routes to triazole-containing compounds.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. organic-chemistry.orgwikipedia.org This reaction, often termed a "click reaction," is known for its reliability, broad functional group tolerance, and high yields. organic-chemistry.orgnih.gov In the case of 4-azidoquinoline (B3382245) derivatives, CuAAC has been successfully employed to create a variety of triazole-linked quinoline (B57606) structures.

The general mechanism of CuAAC involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to form the triazole ring. wikipedia.org The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. researchgate.netnih.gov Various solvents can be used, including mixtures of THF and water or DMSO. researchgate.netnih.gov

Research has demonstrated the application of CuAAC to link 4-azidoquinoline moieties with various alkynes. For instance, 4-azido-2-quinolones have been successfully coupled with propargylated pharmacophores to generate hybrid molecules with potential biological activities. researchgate.netmdpi.com The reaction conditions are generally mild, often proceeding at room temperature. nih.govnih.gov The versatility of this method allows for the introduction of a wide range of substituents on the triazole ring, depending on the alkyne used. This has been exploited in the synthesis of novel quinoline-triazole hybrids for various applications, including medicinal chemistry. mdpi.comnih.govacs.org The use of ultrasound has also been explored to promote CuAAC reactions involving 4-azidoquinoline, contributing to green chemistry principles by potentially reducing reaction times and energy consumption. researchgate.nethielscher.com

Table 1: Examples of CuAAC Reactions with Azidoquinoline Derivatives

| Azidoquinoline Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Azido-2-quinolones | Propargylated pharmacophores | CuSO₄/Sodium Ascorbate | 1,2,3-Triazole-tethered quinolones | researchgate.netmdpi.com |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Terminal alkynes | CuSO₄·5H₂O/Granular Copper | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |

| 4-Azidoquinoline | Phenylacetylene | Copper(I) source | 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)quinoline | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. nih.govnobelprize.org The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed under physiological conditions without the need for a toxic metal catalyst. nih.govnih.gov This makes SPAAC a powerful tool for bioconjugation and labeling of biomolecules in living systems. nih.govnih.gov

The reaction involves the 1,3-dipolar cycloaddition of an azide to a strained alkyne, such as a dibenzocyclooctyne (DBCO) or a bicyclononyne (BCN), to form a stable triazole product. nih.govmagtech.com.cn The reactivity of SPAAC can be influenced by the specific structure of the cyclooctyne. nih.gov While highly effective, the presence of sodium azide as a preservative in buffers can interfere with SPAAC reactions, as it competes with the target azide. lumiprobe.com

In the context of this compound systems, SPAAC offers a bioorthogonal method for their conjugation to other molecules. For example, a 4-azidocinnoline derivative has been shown to be reactive in SPAAC. researchgate.net This suggests that this compound could similarly be used in SPAAC for applications in chemical biology, such as linking the quinoline moiety to proteins or other biological macromolecules. nih.govnih.gov The development of new cyclooctynes with enhanced reactivity and stability continues to expand the utility of SPAAC. iris-biotech.de

While catalyzed versions of the azide-alkyne cycloaddition are often preferred for their speed and regioselectivity, the thermal, uncatalyzed 1,3-dipolar cycloaddition between an azide and an alkyne remains a fundamental reaction. wikipedia.org This reaction, first extensively studied by Huisgen, typically requires elevated temperatures and may produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using asymmetrical alkynes. organic-chemistry.orgwikipedia.org

In the case of this compound, thermal cycloaddition with alkynes can be used to synthesize triazole derivatives, although it is generally less common than the copper-catalyzed variant. nih.gov The reaction of 3-azidoquinolines with electron-deficient alkynes can proceed under thermal conditions to yield the corresponding triazoles. The reactivity can be influenced by the electronic nature of both the azide and the alkyne.

It is important to note that the term "1,3-dipolar cycloaddition" also encompasses reactions of azides with other dipolarophiles besides alkynes, such as alkenes. However, the reaction with alkenes to form triazolines is generally less favorable and has been less explored for this compound compared to the reaction with alkynes.

Alternative Reactivity Pathways

Beyond cycloaddition reactions, the azide functionality in this compound can undergo other important transformations, including reduction and photochemical reactions.

The Staudinger ligation is a modification of this reaction where the phosphine (B1218219) reagent contains an electrophilic trap (often an ester) positioned to intercept the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide bond. sigmaaldrich.comrsc.org This reaction is highly chemoselective and bioorthogonal, making it valuable for the chemical synthesis of proteins and for labeling biomolecules. nih.govrsc.org

For 4-azidoquinoline derivatives, the Staudinger reaction can be used for derivatization. For instance, the reaction of 2-azidoquinoline-3-carbaldehydes with tris(dimethylamino)phosphine has been reported to yield quinoline-fused 1,2-azaphospholine 2-oxides. beilstein-journals.org In some palladium-catalyzed cross-coupling reactions of azidoquinolines, the triphenylphosphine (B44618) ligand has been observed to react with the azide function, leading to the formation of an iminophosphorane that can be hydrolyzed to the corresponding amine. psu.edu The development of new phosphine reagents has aimed to improve the reaction rates and reduce side reactions associated with the Staudinger ligation. rsc.org Traceless Staudinger ligations have also been developed, where the phosphine-containing fragment is not incorporated into the final product. nih.gov

Upon exposure to ultraviolet (UV) light, aryl azides can undergo photolysis to extrude dinitrogen and generate a highly reactive nitrene intermediate. beilstein-journals.orgpublish.csiro.au This nitrene can then undergo various transformations, including ring expansion, cyclization, or reaction with nucleophiles. beilstein-journals.orgdntb.gov.ua

The photolysis of azidoquinolines has been shown to lead to ring expansion, forming benzodiazepines. rsc.org Specifically, the photolysis of 4-azidoquinoline in the presence of nucleophiles like amines or methoxide (B1231860) ions can yield benzo-1,4-diazepines. rsc.org The presence of substituents on the quinoline ring, such as methoxy (B1213986) groups, can influence the outcome of the photochemical reaction, sometimes favoring ring expansion over other pathways. psu.edu

The generated quinolylnitrene can exist in either a singlet or a triplet state, with different reactivities. beilstein-journals.org The singlet nitrene can rearrange to a didehydroazepine intermediate, which can then be trapped by nucleophiles. beilstein-journals.org In some cases, the nitrene can be characterized at low temperatures using techniques like ESR and IR spectroscopy. publish.csiro.audntb.gov.ua The photolysis of 4-azidoquinoline N-oxide has also been studied, leading to the formation of an azoxy compound, likely through dimerization of the intermediate nitrene. scispace.com The transformation of the azide to a nitrene upon photo-activation can also be utilized to generate fluorescent species, which has potential applications in bioimaging. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Azidoquinoline |

| 4-Azidoquinoline N-oxide |

| 3-Azidoquinoline |

| 2-Azidoquinoline-3-carbaldehyde |

| 4-Azidocinnoline |

| 3-Azidoquinoline-2,4(1H,3H)-dione |

| 1-Propargyl-2-oxo-1,2-dihydroquinoline-4-carboxamide |

| Phenylacetylene |

| Tris(dimethylamino)phosphine |

| Triphenylphosphine |

| Benzo-1,4-diazepine |

| 1,2,3-Triazole |

| 1,2-Azaphospholine 2-oxide |

| Iminophosphorane |

| Quinolylnitrene |

| Didehydroazepine |

| Azoxy compound |

| Dibenzocyclooctyne (DBCO) |

| Bicyclononyne (BCN) |

| Sodium ascorbate |

Thermal Decomposition Pathways

The thermal decomposition of azidoquinolines is a complex process that can proceed through various pathways, largely dictated by the molecular structure and the surrounding conditions. While specific studies on this compound are not extensively detailed in the public domain, the decomposition of analogous heterocyclic azides provides significant insights into the expected pathways.

The decomposition of heterocyclic compounds containing the quinoline framework has been observed to occur in distinct stages, particularly in an oxidizing atmosphere. For instance, related compounds decompose in two main stages. The first, more significant, stage of mass loss occurs at temperatures up to approximately 440°C, with peak decomposition temperatures (Tmax1) ranging from 333°C to 358°C. mdpi.com A second, smaller mass loss is observed at higher temperatures, from around 440°C to 650°C. mdpi.com In an inert atmosphere, the decomposition of similar structures tends to occur in a single stage, commencing at temperatures above 250°C. mdpi.com The thermal stability of such compounds is influenced by the nature of substituents on the quinoline ring, with electron-withdrawing groups generally increasing thermal stability. mdpi.com

The primary event in the thermal decomposition of an aryl azide, such as this compound, is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo several subsequent reactions:

Intramolecular Cyclization: The quinoline nitrene can undergo cyclization by attacking a neighboring position on the aromatic ring, leading to the formation of fused heterocyclic systems.

Intermolecular Reactions: In the presence of other reagents, the nitrene can participate in intermolecular reactions, such as insertion into C-H or N-H bonds, or addition to double bonds.

Rearrangement: The nitrene intermediate can undergo ring-expansion or ring-opening rearrangements, leading to a variety of products.

The gaseous products formed during the thermal decomposition of related heterocyclic structures have been analyzed using techniques like mass spectrometry. For example, the decomposition of a compound containing an aniline (B41778) moiety was confirmed by the detection of aniline (m/z 93) and its subsequent fragmentation products. mdpi.com

Table 1: General Thermal Decomposition Data for a Related Heterocyclic System in an Inert Atmosphere

| Parameter | Value |

| Initial Decomposition Temperature (T5%) | > 250 °C |

| Peak Maximum Temperature (Tmax1) | Varies with substitution |

| Mass Loss (Δm1) | Significant |

| Residual Mass at 450 °C | Varies |

Note: This data is for a related class of heterocyclic compounds and serves as an illustrative example of the expected thermal behavior. mdpi.com

Theoretical and Computational Chemistry Studies on 4 Azidoquinoline 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for understanding the molecule's characteristics. These calculations provide a static, ground-state view of the molecule's geometry and electronic landscape.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. For 4-azidoquinoline-2-carboxamide, this is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a basis set like 6-31+G(d,p). nih.gov This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is located, ensuring all calculated forces on the atoms are zero. scirp.org

The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties. The planarity of the quinoline (B57606) ring system, the orientation of the azide (B81097) group at the C4 position, and the conformation of the carboxamide group at the C2 position are all determined through this process. nih.govkuleuven.be These structural parameters are critical as they influence the molecule's ability to interact with other molecules. semanticscholar.org

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

Note: The following data are representative values for the functional groups and are intended for illustrative purposes.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| C2-C(O)NH2 | 1.51 | |

| C=O | 1.24 | |

| C-NH2 | 1.38 | |

| C4-N3 | 1.40 | |

| N=N (central) | 1.25 | |

| N=N (terminal) | 1.15 | |

| **Bond Angles (°) ** | ||

| O=C-N | 123.0 | |

| C3-C4-N3 | 119.5 | |

| C4-N-N | 115.0 | |

| N-N-N | 172.0 |

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, indicating regions of electrophilicity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. scirp.orgresearchgate.net For quinoline derivatives, these energy gaps can vary significantly depending on the substituents. rsc.orguobaghdad.edu.iq In this compound, the electron-donating character of the azide group and the electron-withdrawing nature of the carboxamide group influence the energies of these orbitals. DFT calculations are used to determine the precise energies of the HOMO, LUMO, and the resulting energy gap. scirp.org

Interactive Table 2: Illustrative FMO Properties for this compound

Note: The following data are representative values based on similar quinoline derivatives and are for illustrative purposes.

| Property | Value (eV) | Implication |

| HOMO Energy | -6.75 | Electron-donating capability |

| LUMO Energy | -1.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.80 | Chemical reactivity & stability |

Molecular Electrostatic Potential (MESP)

A Molecular Electrostatic Potential (MESP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. libretexts.orguni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.dewolfram.com

For this compound, an MESP map would reveal distinct charge distributions:

Negative Potential: The most electron-rich areas are expected around the terminal nitrogen atoms of the azide group and the oxygen atom of the carboxamide group. These sites are the most likely points of interaction for protons or other electrophiles.

Positive Potential: Electron-deficient regions would be located around the hydrogen atoms of the amide group and parts of the quinoline ring system, making them potential sites for nucleophilic interaction.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. acs.orgmdpi.com

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and applying a force field (e.g., CHARMM, AMBER) to describe the interatomic forces. acs.orgmdpi.com The simulation tracks the trajectory of each atom over a set period, often nanoseconds. nih.gov

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, such as the terminal azide and amide groups. doi.org

These simulations are particularly useful for understanding how this compound might behave in a biological system, for example, by assessing the stability of its binding pose within a protein's active site. tandfonline.comdoi.org

Interactive Table 3: Conceptual Results from a Molecular Dynamics Simulation

Note: This table illustrates the type of data obtained from an MD simulation, not specific experimental results.

| Analysis | Region of Molecule | Typical Result | Interpretation |

| RMSD | Entire Molecule | 0.15 nm | The molecule is structurally stable in the simulated environment. |

| RMSF | Quinoline Core | Low Fluctuation | The fused ring system is rigid. |

| Carboxamide Group | Medium Fluctuation | The amide group exhibits some rotational freedom. | |

| Azide Group | High Fluctuation | The linear azide moiety is highly flexible. |

Computational Approaches for Predicting Reactivity and Selectivity

Computational chemistry offers powerful methods to predict the reactivity and selectivity of this compound in chemical reactions. These predictions are often based on the electronic structure data derived from DFT calculations. mdpi.com

The reactivity of the azide group is of particular interest, as aromatic azides are known to participate in various reactions, most notably 1,3-dipolar cycloadditions. acs.orgresearchgate.net Frontier Molecular Orbital (FMO) theory is a key framework for predicting the outcome of these reactions. mdpi.com The rate and selectivity (both regio- and stereoselectivity) are governed by the energetic alignment and spatial overlap of the azide's FMOs with those of a reacting partner (a dipolarophile). nih.govresearchgate.net Reactions are generally favored when the HOMO of one reactant and the LUMO of the other are close in energy. acs.org

DFT can be used to model the transition states of potential reaction pathways. By calculating the activation energy (ΔG‡) for each possible outcome, chemists can predict which product is most likely to form. The pathway with the lowest activation energy barrier corresponds to the kinetically favored product. mdpi.comresearchgate.net This approach is crucial for predicting regioselectivity—for example, in a cycloaddition reaction, it can determine which of the possible isomeric products will be predominantly formed. mdpi.com

Interactive Table 4: Illustrative Prediction of Regioselectivity via Activation Energy Calculation

Note: The following data is a hypothetical example for a 1,3-dipolar cycloaddition reaction.

| Reaction Pathway | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Formation of Regioisomer A | 15.2 | Minor Product |

| Formation of Regioisomer B | 12.5 | Major Product (Kinetically Favored) |

Advanced Spectroscopic and Structural Characterization of 4 Azidoquinoline 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 4-Azidoquinoline-2-carboxamide, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would allow for the unambiguous assignment of their positions on the quinoline core. The protons of the carboxamide group (-CONH₂) would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the quinoline ring would resonate at characteristic chemical shifts, with carbons attached to the electronegative nitrogen and azido (B1232118) groups appearing further downfield. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of 160-170 ppm.

Expected ¹H NMR Chemical Shifts for Protons on the Quinoline Ring:

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~8.0-8.2 | Singlet |

| H5 | ~7.8-8.0 | Doublet |

| H6 | ~7.5-7.7 | Triplet |

| H7 | ~7.6-7.8 | Triplet |

| H8 | ~8.1-8.3 | Doublet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commdpi.comamericanpharmaceuticalreview.com These methods are complementary and provide a detailed fingerprint of the molecule. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. researchgate.net The carboxamide group would exhibit several characteristic bands: a strong C=O stretching vibration around 1650-1680 cm⁻¹, and N-H stretching vibrations from the -NH₂ group appearing as one or two bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also detect the azide group's symmetric stretching vibration, which is often strong in the Raman spectrum. The aromatic ring vibrations of the quinoline system would also give rise to characteristic Raman signals.

Key Expected Vibrational Frequencies (cm⁻¹):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 |

| Carboxamide (C=O) | Stretch | 1650 - 1680 |

| Carboxamide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | > 3000 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, a characteristic fragmentation for azido compounds, resulting in a significant fragment ion at [M-28]⁺. nih.gov Other common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. chempap.org The carboxamide group may fragment through the loss of the amide group (-NH₂) or the entire carboxamide moiety (-CONH₂).

Expected Fragmentation Ions:

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 212.19 | Molecular Ion |

| [M-N₂]⁺ | 184.19 | Loss of nitrogen from azide group |

| [M-CONH₂]⁺ | 168.16 | Loss of carboxamide group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal the planar structure of the quinoline ring system. The analysis would confirm the geometry of the azide and carboxamide substituents. Key structural parameters such as the C-N bond lengths in the azide group and the C=O and C-N bond lengths of the carboxamide group would be determined with high precision. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the carboxamide group or π-π stacking between the quinoline rings, which are crucial for understanding the solid-state properties of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the quinoline ring system and the carbonyl group of the carboxamide. masterorganicchemistry.com

The conjugated π-system of the quinoline ring will give rise to strong absorptions in the UV region. The presence of the azide and carboxamide substituents will likely cause a shift in the absorption maxima compared to unsubstituted quinoline. The n→π* transition of the carbonyl group is typically weaker and appears at a longer wavelength.

Expected UV-Vis Absorption Maxima:

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π→π* (Quinoline) | 250 - 350 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₇N₅O) to verify the purity and elemental composition of the synthesized this compound.

Theoretical Elemental Composition for C₁₀H₇N₅O:

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 56.34 |

| Hydrogen (H) | 3.31 |

| Nitrogen (N) | 32.85 |

Applications in Chemical Biology and Advanced Materials Science Utilizing the 4 Azidoquinoline 2 Carboxamide Scaffold

Development of 4-Azidoquinoline-2-carboxamide as a Chemical Probe

The intrinsic properties of the this compound structure make it an excellent candidate for development as a chemical probe. The quinoline (B57606) ring system is a well-known pharmacophore present in numerous biologically active compounds, providing a basis for targeted molecular interactions. The strategically placed azide (B81097) group serves as a crucial handle for bioorthogonal chemistry, enabling the visualization and identification of these interactions within complex biological environments.

Integration into Bioorthogonal Chemistry Methodologies

The 4-azido group is the key to the scaffold's utility in bioorthogonal chemistry—a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The azide is small, stable, and abiotic, making it an ideal chemical reporter that can be readily integrated into biomolecules. nih.govmdpi.com Once incorporated, the azide can be selectively tagged with probes through several highly specific ligation reactions. sigmaaldrich.com

The primary bioorthogonal reactions available for an azide handle are:

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as one functionalized with a fluorescent dye or a biotin (B1667282) tag. mdpi.com The reaction proceeds under physiological conditions and forms a stable amide bond, covalently linking the probe to its target. mdpi.com Though a foundational technique, it is noted for having relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction between an azide and a terminal alkyne is highly efficient and forms a stable triazole linkage. mdpi.com It is widely used for labeling biomolecules in cell lysates and other ex vivo applications. sigmaaldrich.com However, the requirement for a copper catalyst often introduces toxicity, limiting its use in living cells. sigmaaldrich.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst. mdpi.com This makes SPAAC highly suitable for labeling molecules on and inside living cells. sigmaaldrich.com

The this compound molecule can thus be used in a two-step process: first, it interacts with its biological target, and second, a reporter molecule (e.g., a fluorophore or affinity tag) bearing a complementary functional group (a phosphine (B1218219) or alkyne) is added to covalently label the target for subsequent analysis. dypvp.edu.in

| Reaction | Reactants | Key Features | Primary Application |

| Staudinger Ligation | Azide + Phosphine | No catalyst required; stable amide bond formed. | In vitro and live-cell labeling. |

| CuAAC | Azide + Terminal Alkyne | High efficiency; requires copper catalyst. | Labeling in cell lysates; ex vivo systems. |

| SPAAC | Azide + Strained Alkyne | No catalyst required; rapid kinetics. | Live-cell imaging and labeling. |

Design and Application of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes, known as ABPs, to target and label active enzymes in their native environment. mdpi.comresearchgate.net An ABP typically consists of three components: a recognition element (or scaffold) that directs the probe to a specific enzyme or enzyme family, a reactive group that forms a covalent bond with an active site residue, and a reporter tag for detection and analysis. mdpi.com

The this compound scaffold can be readily adapted for use in ABPP.

Recognition Element: The quinoline-2-carboxamide (B1208818) core can serve as the recognition element, providing binding affinity for a particular class of enzymes. The quinoline and quinazoline (B50416) scaffolds are known to interact with various enzymes, including kinases and proteases. nih.govnih.gov

Reactive Group: A reactive electrophile (a "warhead") would need to be chemically added to the scaffold. This group is designed to covalently modify a nucleophilic residue (e.g., serine, cysteine, or lysine) in the enzyme's active site, ensuring that only catalytically active enzymes are labeled.

Reporter Tag: The integral 4-azido group functions as a latent reporter tag. This design allows for a two-step labeling approach where the bulky detection tag (like biotin or a fluorophore) is attached via bioorthogonal chemistry after the probe has labeled its protein target. mdpi.com This is advantageous because large tags can sometimes hinder cell permeability or probe-target recognition. mdpi.com

This approach has been successfully used with related heterocyclic scaffolds to identify novel enzyme targets and study their biological roles. nih.gov

Interrogation of Ligand-Target Interactions in Complex Biological Systems

A key application of probes derived from this compound is the identification of their molecular targets in complex proteomes, such as cell lysates or intact cells. researchgate.net This process, often called target deconvolution or target ID, is critical for understanding the mechanism of action of bioactive compounds.

The workflow for target identification using a this compound-based probe typically involves the following steps:

Incubation: The probe is introduced into a biological system (e.g., cell culture or lysate) where it binds to its protein target(s). If designed as an ABP, it forms a covalent bond.

Bioorthogonal Ligation: An affinity tag, most commonly biotin which has an exceptionally strong interaction with avidin (B1170675) proteins, is appended to the probe via the azide handle using CuAAC or SPAAC.

Affinity Purification: The proteome is incubated with an avidin-functionalized solid support (e.g., beads). The biotinylated probe-protein complexes are captured and isolated from the rest of the proteome.

Identification by Mass Spectrometry: The captured proteins are eluted from the support, digested into smaller peptides, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

This powerful technique allows for the unbiased identification of specific protein partners of a small molecule, providing crucial insights into its biological function and potential off-targets. nih.gov

Derivatization Strategies for Analytical and Functional Enhancement

Beyond its use as a biological probe, the this compound scaffold can be chemically modified to enhance its properties for analytical detection or to create advanced materials through conjugation.

Chemical Derivatization for Enhanced Analytical Detection (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of analytical chemistry, but some molecules suffer from poor chromatographic retention or low ionization efficiency, hindering their detection. mdpi.com Chemical derivatization can overcome these limitations. For quinoline-carboxamide structures, derivatization can significantly improve analytical performance.

Studies on related quinoline compounds demonstrate the utility of this approach. For instance, 2-hydrazinoquinoline (B107646) (HQ) has been used as a derivatization agent for the LC-MS analysis of small molecules. nih.govsemanticscholar.org This reagent reacts with carboxylic acids, aldehydes, and ketones to form more hydrophobic derivatives that exhibit improved retention on reversed-phase LC columns and enhanced ionization efficiency. mdpi.com While HQ targets other molecules for analysis, the principle of using a quinoline-containing reagent to improve LC-MS sensitivity is well-established.

For this compound itself, the carboxamide group could potentially be derivatized to enhance detectability. Furthermore, time-of-flight (TOF) mass spectrometry analysis of quinoline derivatives shows that the quinoline ring produces characteristic fragmentation patterns that can be used for structural confirmation. researchgate.netnih.gov The specific fragmentation of the carboxamide and the loss of the azido (B1232118) group under MS/MS conditions would provide a unique signature for identifying the compound and its metabolites in complex mixtures. nih.gov

| Analytical Challenge | Derivatization/Analytical Strategy | Expected Outcome |

| Poor chromatographic retention | Derivatization to increase hydrophobicity. | Increased retention time, better peak shape. |

| Low ionization efficiency | Introduction of a permanently charged or easily ionizable group. | Enhanced signal intensity in MS. |

| Structural confirmation | Analysis of fragmentation patterns in MS/MS. | Unambiguous identification of the quinoline core and its substituents. |

Conjugation Chemistry for Advanced Materials (e.g., Polymers, Surfaces)

The azide group on the this compound scaffold is an ideal handle for covalent attachment to other molecules or materials via click chemistry. This enables the integration of the quinoline moiety onto polymers or surfaces, creating materials with novel properties.

Polymer Conjugation: Polymers functionalized with alkyne groups can be readily conjugated with this compound. This process can be used to create materials such as drug-polymer conjugates for targeted delivery or functional polymers where the quinoline unit imparts specific optical or electronic properties. For example, researchers have developed strategies for creating polymer-drug conjugates by reacting functional groups on a polymer backbone with complementary groups on a drug molecule.

Surface Functionalization: The surfaces of materials (e.g., silica, gold, or sensor chips) can be modified to bear alkyne groups. Subsequent reaction with this compound via CuAAC or SPAAC results in the covalent immobilization of the molecule onto the surface. This could be used to create biocompatible coatings, biosensors where the quinoline acts as a fluorescent reporter, or stationary phases for affinity chromatography designed to capture proteins that bind to the quinoline scaffold.

Through these conjugation strategies, the unique chemical and biological properties of the this compound scaffold can be transferred to macroscopic materials, opening avenues for new technologies in diagnostics, drug delivery, and materials science.

Exploitation of the Quinoline-2-carboxamide Core in Chemical Biology Research

The quinoline-2-carboxamide framework represents a significant and highly versatile scaffold in the fields of medicinal chemistry and chemical biology. As a "privileged structure," the quinoline core is frequently found in a wide range of biologically active compounds, demonstrating its ability to interact with diverse biological targets. nih.govnih.gov The incorporation of a carboxamide group at the 2-position further enhances its potential, providing a key site for molecular interactions and a point for synthetic diversification. This has led to the extensive exploration of quinoline-2-carboxamide derivatives as therapeutic agents and as sophisticated tools for investigating complex biological processes.

Quinoline Scaffolds as Tools for Molecular Biology Investigations

The inherent biological relevance of the quinoline scaffold makes it an excellent starting point for the design of molecular probes to investigate cellular mechanisms. acs.orgresearchgate.net These chemical tools are designed to interact with specific biological targets, such as proteins, allowing researchers to study their function, localization, and interactions within a native cellular environment.

A particularly powerful application of quinoline scaffolds in molecular biology is their use in photoaffinity labeling (PAL). nih.govmdpi.com This technique employs a photo-reactive group, which upon irradiation with light, forms a highly reactive intermediate that can create a covalent bond with nearby molecules, typically the binding pocket of a target protein. nih.gov The subject of this article, This compound , is conceptually designed as such a tool. The azido (-N₃) group at the 4-position serves as a photoreactive moiety. nih.gov When activated by UV light, an aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. mdpi.commdpi.com This nitrene can then insert into C-H, N-H, or O-H bonds in its immediate vicinity, effectively "labeling" or forming a permanent covalent link with its biological target. chimia.ch

This strategy allows for the identification of previously unknown molecular targets of a bioactive compound. For instance, a probe like this compound, potentially equipped with a reporter tag (like biotin or an alkyne handle for click chemistry), can be introduced to cells or cell lysates. nih.gov After allowing it to bind to its target(s), UV irradiation permanently links the probe to the protein. Subsequent isolation and proteomic analysis can then identify the protein, revealing the molecular basis for the compound's biological activity. nih.gov A similar approach has been described for a chloroquine-derived photoaffinity probe, where a 3-azido group was placed on the quinoline ring to investigate the drug's protein interactions. mdpi.com This highlights the utility of azido-quinolines as powerful chemical probes for elucidating complex biological pathways.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are used to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its potency, researchers can identify the key chemical features required for molecular recognition by a biological target. The quinoline-2-carboxamide scaffold has been the subject of numerous SAR studies. nih.govnih.gov

One area of extensive investigation is in the development of antimycobacterial agents. A study on substituted quinoline-2-carboxamides revealed key insights into the structural requirements for activity against various mycobacterial species. nih.gov The lipophilicity and nature of the substituent on the carboxamide nitrogen were found to be critical.

| Compound | Substituent on Carboxamide | Activity against M. tuberculosis |

|---|---|---|

| N-Cyclohexylquinoline-2-carboxamide | Cyclohexyl | Higher activity than standard Isoniazid |

| N-Cycloheptylquinoline-2-carboxamide | Cycloheptyl | Higher activity than standard Isoniazid |

| N-(2-Phenylethyl)quinoline-2-carboxamide | 2-Phenylethyl | Higher activity than standard Isoniazid |

Similarly, the quinoline carboxamide scaffold has been heavily explored for anticancer applications. nih.govresearchgate.net SAR studies on quinoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER-2, which are key targets in cancer therapy, have shown that modifications at various positions on the quinoline ring and the side chain can dramatically alter potency and selectivity. rsc.org For example, in a series of novel quinoline-based EGFR/HER-2 dual inhibitors, specific substitutions led to compounds with potent antiproliferative action. rsc.org

| Compound ID | Key Structural Features | EGFR IC₅₀ (nM) | HER-2 IC₅₀ (nM) | Antiproliferative GI₅₀ (nM) against MCF-7 cells |

|---|---|---|---|---|

| Compound 5a | Specific substituted quinoline core | 71 | 31 | 25-82 (range across cell lines) |

| Erlotinib (Reference) | Quinazoline core | 80 | - | - |

| Lapatinib (Reference) | Quinazoline core | - | 26 | - |

These studies underscore the importance of systematic structural modification. For quinoline-4-carboxylic acids, another related scaffold, SAR analysis identified three critical regions for activity against the enzyme dihydroorotate (B8406146) dehydrogenase: a bulky hydrophobic substituent at the C(2) position, a strict requirement for the carboxylic acid at C(4), and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov Such detailed SAR findings are crucial for the rational design of more potent and selective inhibitors based on the quinoline carboxamide core.

Development of Hybrid Scaffolds for Biological Interrogation

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units with known biological activity) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, dual-target action, or better pharmacokinetic properties compared to the individual components. The quinoline scaffold is an exceptionally popular building block for creating such hybrid molecules. rsc.org

Researchers have successfully developed various hybrid agents based on the quinoline-2-carboxamide core for biological interrogation. For instance, novel quinoline-2-carboxamide-based chalcone (B49325) derivatives have been synthesized. tandfonline.com Chalcones are another class of compounds known for a wide range of biological activities. The resulting hybrid molecules were evaluated through in-silico molecular docking studies against the EGFR receptor, showing favorable binding energies and suggesting potential as anticancer agents. tandfonline.com

Another approach involves fusing the quinoline ring system with other heterocyclic structures. Fused pyrazolopyrimidoquinolines have been synthesized and evaluated for their anticancer activity. researchgate.net Certain derivatives from this hybrid class demonstrated potent cytotoxic activity against cancer cell lines like HCT116 and HepG2, showed an ability to inhibit tubulin polymerization (a key process in cell division), and induced apoptosis. researchgate.net These findings highlight that combining the quinoline structure with other bioactive moieties can lead to promising multi-functional compounds for further investigation and development. researchgate.netresearchgate.net

Emerging Trends and Future Research Directions for 4 Azidoquinoline 2 Carboxamide

Innovations in Synthetic Accessibility and Efficiency

The future development and application of 4-azidoquinoline-2-carboxamide are contingent on the availability of efficient and scalable synthetic routes. While classical methods for quinoline (B57606) synthesis, such as the Pfitzinger and Doebner-von Miller reactions, provide foundational pathways, current research is trending towards more innovative and efficient strategies. nih.gov The focus is on improving yields, reducing step counts, and introducing functional groups with greater precision.

A key area of innovation lies in late-stage functionalization. Instead of constructing the quinoline ring with the azide (B81097) group already present, modern approaches would likely favor the synthesis of a stable precursor, such as 4-chloroquinoline-2-carboxamide, followed by a nucleophilic aromatic substitution to introduce the azide. This strategy offers greater flexibility and safety. A plausible synthetic approach could involve the N-oxidation of a 4-chloroquinoline (B167314) precursor, followed by C2-amide formation, and concluding with a regioselective displacement of the chlorine atom with an azide salt. mdpi.com

Furthermore, advancements in C-H bond activation and flow chemistry are anticipated to revolutionize the synthesis of complex quinoline derivatives. These technologies could enable the direct and controlled introduction of the carboxamide and other functionalities onto a pre-formed 4-azidoquinoline (B3382245) scaffold, significantly shortening synthetic sequences and reducing waste.

| Synthetic Method | Precursors | Key Advantages | Potential Limitations |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl compound | Good for 4-carboxyquinoline derivatives. nih.gov | Requires strong basic conditions. |

| Doebner-von Miller Reaction | Aniline (B41778), α,β-Unsaturated carbonyl | Uses simple starting materials. | Can produce mixtures of isomers. |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, Methylene carbonyl | High atom economy, convergent. | Precursor availability can be limited. |

| Late-Stage SNAr | 4-Haloquinoline derivative, Sodium azide | Allows for late-stage introduction of the azide, improving modularity. mdpi.com | Requires an activated quinoline core. |

Advancements in Bioorthogonal Applications and Catalyst Design

The primary driver of future research into this compound is its azide group, which serves as a powerful handle for bioorthogonal chemistry. These reactions occur within living systems without interfering with native biochemical processes, enabling the precise labeling and tracking of biomolecules. nih.gov

The most significant trend in this area is the continued development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. nih.govd-nb.info In this context, this compound can be conjugated to biomolecules by reacting it with a partner molecule containing a strained alkyne, such as a cyclooctyne (B158145) (e.g., DIBAC or BCN). magtech.com.cnnih.gov Future research will focus on optimizing the kinetics and stability of this reaction. Advancements in catalyst design are centered on developing more reactive and stable strained alkynes to accelerate the SPAAC reaction under physiological conditions. magtech.com.cn While SPAAC is catalyst-free, the quinoline nucleus itself, with its nitrogen atom, has the potential to act as a ligand in metal-catalyzed processes, opening avenues for its use in catalysis or metallodrug development. mdpi.com

| Reaction | Reaction Partner | Key Features | Status |

|---|---|---|---|

| Staudinger Ligation | Triarylphosphine | First widely used bioorthogonal reaction; no catalyst needed. nih.gov | Slower kinetics; phosphine (B1218219) reagents can be prone to oxidation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Very fast and efficient ("click chemistry"). | Requires a copper catalyst, which can be toxic to living cells. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., Cyclooctyne) | No catalyst required, truly bioorthogonal for in vivo applications. d-nb.infoacs.org | Kinetics are dependent on the ring strain of the alkyne partner. magtech.com.cn |

Novel Conjugation Methodologies and Material Integration

The ability to covalently attach this compound to other molecules or surfaces is fundamental to its future applications. SPAAC is the premier methodology for achieving this conjugation with high specificity and stability. acs.org This positions the compound as an ideal bioorthogonal linker, a modular unit that can connect different functional components. iris-biotech.desymeres.com

Future research will likely explore its integration into complex bioconjugates, such as Antibody-Drug Conjugates (ADCs). In such a design, the quinoline-2-carboxamide (B1208818) portion could be part of a cytotoxic payload, while the 4-azido group allows for its precise attachment to an antibody via a strained alkyne handle, ensuring targeted delivery to cancer cells. njbio.com

In materials science, the quinoline scaffold is recognized for its utility in developing functional materials. rsc.org The azide group of this compound provides a chemical handle for its covalent integration into polymers and other materials via click chemistry. This could be used to create "smart" materials, such as fluorescent sensors where the quinoline's optical properties change upon binding a target, or to develop new biomaterials with tailored surfaces for controlling cell adhesion and growth. The integration of this compound into material scaffolds via the robust triazole linkage formed during click chemistry represents a significant direction for future innovation. d-nb.info

| Application Area | Conjugation Partner | Function of this compound | Enabling Chemistry |

|---|---|---|---|

| Targeted Drug Delivery (ADCs) | Antibody with strained alkyne | Serves as the linker to attach a therapeutic payload. njbio.com | SPAAC |

| Fluorescent Labeling | Biomolecule with strained alkyne | Acts as a fluorescent reporter tag for imaging. | SPAAC |

| Functional Biomaterials | Polymer scaffold with alkyne groups | Provides a functional surface coating. | SPAAC / CuAAC |

| PROTACs | Protein-targeting ligand | Forms part of the linker connecting two active domains. | SPAAC |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Azidoquinoline-2-carboxamide, and what critical parameters must be controlled?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions, such as amide bond formation between quinoline derivatives and azide-containing precursors. Critical parameters include reaction temperature (e.g., maintaining <0°C to prevent premature azide decomposition), solvent choice (e.g., anhydrous DMF or THF to avoid hydrolysis), and stoichiometric control of reagents like EDCI or HOBt for efficient coupling. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, with azido (-N₃) and carboxamide (-CONH₂) groups showing distinct peaks (e.g., δ 5.5–6.5 ppm for amide protons). Infrared (IR) spectroscopy can validate the azide stretch (~2100 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. Data interpretation should cross-reference with known quinoline derivatives and account for solvent effects or tautomerization .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Due to the azide group’s potential explosivity under shock or heat, strict safety measures are required:

- Use blast shields and remote handling tools during synthesis.

- Store the compound in a cool, dry environment away from reducing agents.

- Employ personal protective equipment (PPE), including flame-resistant lab coats and face shields.

- Follow waste disposal guidelines for azides, such as quenching with sodium nitrite under acidic conditions .

Advanced Research Questions

Q. How should experiments be designed to investigate the reactivity of the azido group in this compound under varying conditions?

- Methodological Answer : Design a matrix of conditions to test azide stability and reactivity:

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photoreactivity : Expose the compound to UV light and monitor changes via HPLC or in situ IR.

- Click Chemistry : Test cycloaddition with alkynes (e.g., Cu-catalyzed azide-alkyne cycloaddition) to quantify reaction efficiency. Include control experiments without catalysts to assess spontaneous reactivity. Document deviations using standardized reporting frameworks to ensure reproducibility .

Q. What strategies resolve contradictory data in stability studies of this compound?

- Methodological Answer : Contradictory stability data may arise from impurities, solvent interactions, or measurement artifacts. Mitigation strategies include:

- Triangulation : Validate results using multiple techniques (e.g., NMR, TGA, and XRD).

- Replication : Repeat experiments under identical and modified conditions (e.g., varying humidity).

- Error Analysis : Quantify instrument precision (e.g., ±0.1°C for DSC) and statistical outliers.

- Peer Review : Engage collaborators to critique experimental design and data interpretation, leveraging frameworks from qualitative research conflict resolution .

Q. What are best practices for documenting synthetic yield variations in this compound production?

- Methodological Answer : Yield discrepancies should be systematically recorded with contextual meta

- Parameter Logging : Track reaction time, temperature, solvent batches, and operator techniques.

- Statistical Reporting : Calculate mean yields with standard deviations across replicates.

- Failure Analysis : Use root-cause analysis (e.g., Ishikawa diagrams) to identify bottlenecks like incomplete azide activation or side reactions.

- Transparency : Publish negative results and procedural adjustments in supplemental materials to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.